molecular formula C21H20ClFN6O B2579280 (2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021072-56-9

(2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2579280
CAS No.: 1021072-56-9
M. Wt: 426.88
InChI Key: JURGJZJFLSDQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20ClFN6O and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential

Compounds featuring arylpiperazine and pyridazinyl groups have been extensively studied for their pharmacological properties. Arylpiperazines, for instance, are recognized for their potential in developing central nervous system (CNS) agents, including anxiolytics and antidepressants. The inclusion of a pyridazinyl moiety, often found in cardiovascular drugs, suggests a possibility for dual-targeting agents. Research on similar compounds, like the anxiolytic-like effects of new arylpiperazine derivatives containing isonicotinic and picolinic nuclei, underscores the therapeutic potential of such structures in psychopharmacology, indicating an interest in their action mechanisms on the GABAergic and serotonin (5-HT) systems, as well as their impact on oxidative stress within the central nervous system (Kędzierska et al., 2019).

Oncological Applications

The fluorophenyl group, a common moiety in many anticancer agents, suggests potential utility in targeting abnormal cell growth. Fluorinated compounds are often explored for their enhanced metabolic stability and ability to interact with key enzymes or receptors in cancer cells. While the specific compound has not been directly linked to cancer research, the structural features it possesses are indicative of potential oncological applications, warranting further exploration into its mechanism of action and efficacy in cancer models.

Neurological Research

Neurodegenerative diseases represent a significant area of unmet medical need, with ongoing research into novel therapeutic agents. Compounds featuring piperazine and fluorophenyl groups have been investigated for their neuroprotective properties. For example, derivatives of meperidine have been linked to neurotoxicity and parkinsonism, highlighting the importance of understanding the neurological impacts of structurally related compounds (Langston et al., 1983). This underlines the relevance of studying such chemical entities for potential adverse effects or, conversely, for their therapeutic potential in neurological conditions.

Antibacterial Research

The exploration of novel antibacterials is crucial in the fight against drug-resistant bacterial infections. Piperazine derivatives, in particular, have been investigated for their antimicrobial properties. The study of GSK1322322, an antibiotic incorporating a piperazine ring, in humans provides insights into the metabolism and disposition of such compounds, demonstrating the utility of novel methodologies like the Entero-Test for biliary sampling in pharmacokinetic studies (Mamaril-Fishman et al., 2014). This highlights the ongoing interest in developing new antibacterial agents with unique mechanisms of action.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN6O/c1-14-7-8-24-18(13-14)25-17-5-6-19(27-26-17)28-9-11-29(12-10-28)21(30)20-15(22)3-2-4-16(20)23/h2-8,13H,9-12H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURGJZJFLSDQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.